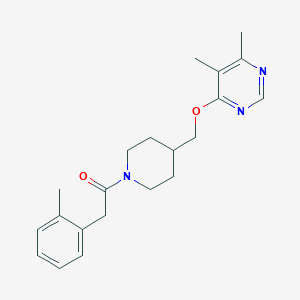
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one is a synthetic compound with a complex structure that incorporates a piperidine ring and a dimethylpyrimidinyl group. Its potential biological activities are of significant interest in pharmaceutical research, particularly regarding its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N3O2, with a molecular weight of approximately 306.37 g/mol. The structure includes various functional groups that may contribute to its biological activity, such as the piperidine moiety and the pyrimidine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N3O2 |
| Molecular Weight | 306.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylpyrimidine group suggests potential interactions with biological pathways related to cellular signaling and metabolism.
Anticancer Activity
Research has indicated that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to programmed cell death .
Antimicrobial Properties
The compound’s structural features suggest potential antimicrobial activity. Pyrimidine derivatives are often associated with antimicrobial effects against various pathogens. For example, studies have demonstrated that certain substituted pyrimidines can inhibit bacterial biofilm formation and show efficacy against resistant strains .
Neuroprotective Effects
Some derivatives similar to this compound have been explored for neuroprotective properties. They may act on neurotransmitter systems or neurotrophic factors, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally related compound on human cancer xenografts in nude mice. The results indicated significant tumor growth inhibition associated with increased apoptosis markers (e.g., TUNEL staining and caspase activation). This suggests that the target compound may share similar mechanisms of action .
Case Study 2: Antimicrobial Activity
Another study focused on a series of pyrimidine derivatives, including those with piperidine rings, demonstrating their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The compounds exhibited significant reductions in biofilm density compared to controls, indicating their potential as novel antimicrobial agents .
Eigenschaften
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-6-4-5-7-19(15)12-20(25)24-10-8-18(9-11-24)13-26-21-16(2)17(3)22-14-23-21/h4-7,14,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFTWWWAQAKQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













